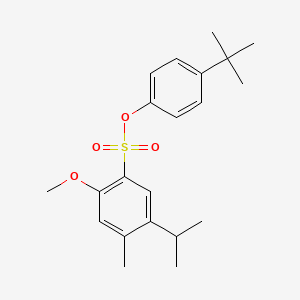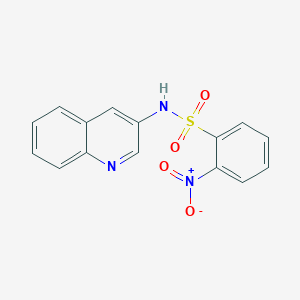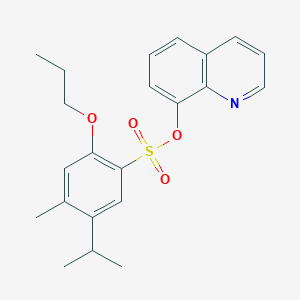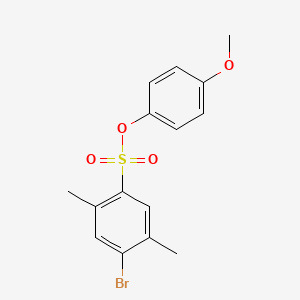
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, commonly referred to as 4-t-BMP-MMP-PBPBS, is a synthetic organic compound that has recently been studied for its potential applications in a variety of scientific research experiments. This compound is of interest due to its unique structure and chemical properties, which make it an ideal candidate for use in a wide range of experiments.
Aplicaciones Científicas De Investigación
4-t-BMP-MMP-PBPBS has been studied for its potential applications in a variety of scientific research experiments. This compound has been used as a substrate in enzyme kinetics studies, as a ligand in binding assays, and as a reactant in chemical synthesis reactions. Additionally, this compound has been used to study the structure-activity relationships of various enzymes and other proteins, as well as to study the effects of various environmental factors on biological systems.
Mecanismo De Acción
The exact mechanism of action of 4-t-BMP-MMP-PBPBS is not yet fully understood, however, it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. Additionally, it has been suggested that this compound may act as a competitive inhibitor of certain enzymes, as well as a substrate for certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-BMP-MMP-PBPBS are not yet fully understood, however, it has been suggested that this compound may act as a substrate for certain metabolic pathways, and may also act as an inhibitor of certain enzymes. Additionally, this compound has been found to interact with proteins through hydrogen bonding and hydrophobic interactions, and may also affect the structure and activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-t-BMP-MMP-PBPBS in laboratory experiments offers a number of advantages, including its relatively low cost and availability, as well as its ease of synthesis. Additionally, this compound has been found to have a relatively high solubility in a variety of solvents, making it an ideal candidate for use in a variety of laboratory experiments. However, the use of this compound in laboratory experiments also has a number of limitations, including its potential toxicity and the fact that its mechanism of action is not yet fully understood.
Direcciones Futuras
Given the potential applications of 4-t-BMP-MMP-PBPBS in a variety of scientific research experiments, there are a number of potential future directions for its use. These future directions include further research into its mechanism of action, as well as its potential toxicity and interactions with other compounds. Additionally, further studies could be conducted to explore the potential applications of this compound in drug development, as well as in the study of metabolic pathways and enzyme structure-activity relationships. Finally, further studies could be conducted to explore the potential use of this compound in the study of environmental factors and their effects on biological systems.
Métodos De Síntesis
The synthesis of 4-t-BMP-MMP-PBPBS involves the reaction of 4-tert-butylphenol with 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride in the presence of a base, such as triethylamine. This reaction occurs in a two-step process, with the first step involving the formation of a sulfonate ester, and the second step involving the formation of the desired compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, and can be completed in a relatively short amount of time.
Propiedades
IUPAC Name |
(4-tert-butylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-14(2)18-13-20(19(24-7)12-15(18)3)26(22,23)25-17-10-8-16(9-11-17)21(4,5)6/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICYRJRERBNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)



![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)



![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
